Ethyl 4-cyanopiperidine-1-carboxylate
Overview
Description
Ethyl 4-cyanopiperidine-1-carboxylate is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-cyanopiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of zinc cyanide with 1-piperidinecarboxylic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the dehydration of piperidine-4-carboxamide (isonipecotamide) using reagents like phosphorus oxychloride or thionyl chloride . These methods are optimized for higher yields and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles are often used in substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme kinetics and protein interactions.
Medicine: This compound is an intermediate in the synthesis of pharmaceuticals, including potential drugs for various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-cyanopiperidine-1-carboxylate is not fully understood. it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. This inhibition can affect the activity of these enzymes, leading to changes in metabolic pathways and biochemical processes. Additionally, it may interact with specific receptors and proteins, influencing their function and activity.
Comparison with Similar Compounds
Ethyl 4-cyanopiperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate: Known for its relaxant action on rat tracheal rings.
4-Cyanopiperidine hydrochloride: An important intermediate for pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific structure and the range of reactions it can undergo. Its versatility in synthetic chemistry and its role as an intermediate in various applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 4-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPWNLVBWKCSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398890 | |
Record name | Ethyl 4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182808-28-2 | |
Record name | Ethyl 4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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